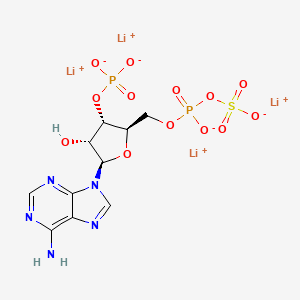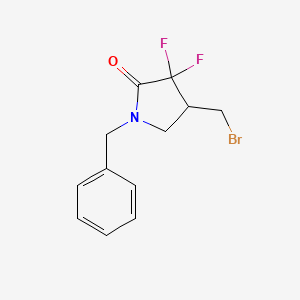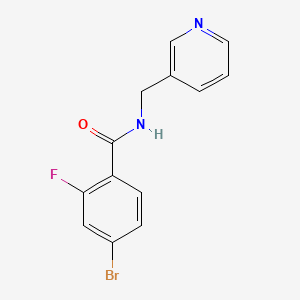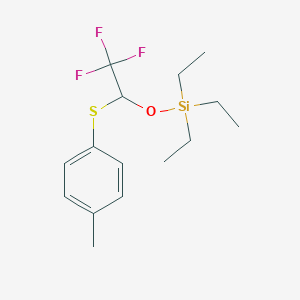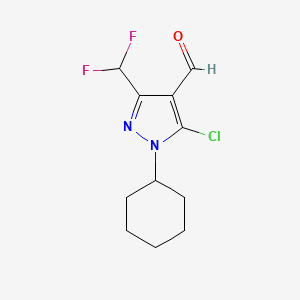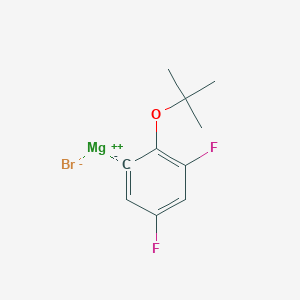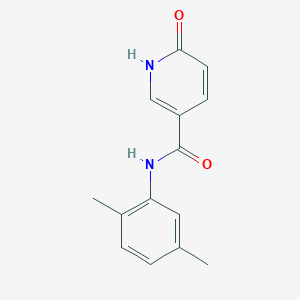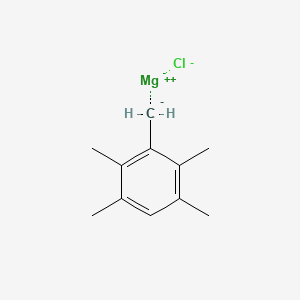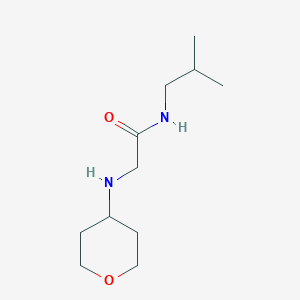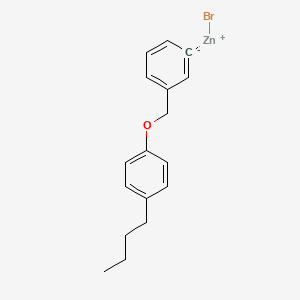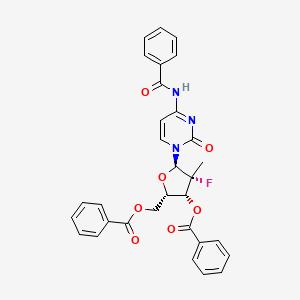
(E)-4-(3-(3-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(3-(3-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound with the molecular formula C16H11NO5 It is characterized by the presence of a nitrophenyl group and a benzoic acid moiety connected through a conjugated enone system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(3-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves the condensation of 3-nitrobenzaldehyde with 4-acetylbenzoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the enone linkage through an aldol condensation reaction. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-4-(3-(3-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Conversion to the corresponding amino compound.
Substitution: Introduction of additional functional groups on the aromatic rings.
科学的研究の応用
(E)-4-(3-(3-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of (E)-4-(3-(3-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitrophenyl group can participate in redox reactions, potentially affecting cellular redox homeostasis. Additionally, the enone system may interact with nucleophilic sites in biological molecules, leading to potential bioactivity .
類似化合物との比較
Similar Compounds
(E)-1-(((3-nitrophenyl)imino)methyl)naphthalen-2-ol: A Schiff base compound with similar structural features.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A chalcone derivative with comparable conjugated systems.
Uniqueness
(E)-4-(3-(3-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is unique due to its specific combination of a nitrophenyl group and a benzoic acid moiety connected through an enone linkage. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C16H11NO5 |
|---|---|
分子量 |
297.26 g/mol |
IUPAC名 |
4-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C16H11NO5/c18-15(13-2-1-3-14(10-13)17(21)22)9-6-11-4-7-12(8-5-11)16(19)20/h1-10H,(H,19,20)/b9-6+ |
InChIキー |
MHIVVIRGAGOSGU-RMKNXTFCSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=CC=C(C=C2)C(=O)O |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide](/img/structure/B14889063.png)
